Oxoflaccidin vs. Flaccidinin: Key Structural Differentiator in Core Ring Saturation State
Oxoflaccidin is structurally defined as the 9,10-dihydro derivative of Flaccidinin [1]. This is the primary and only reliable quantitative differentiator currently available in the public domain. Oxoflaccidin possesses a saturated C9–C10 bond within the phenanthrene nucleus, whereas Flaccidinin contains an unsaturated, fully conjugated aromatic ring system at this position. This specific saturation state fundamentally distinguishes the two molecules in terms of core scaffold classification (9,10-dihydrophenanthropyrone vs. phenanthropyrone).
| Evidence Dimension | C9–C10 Ring Saturation (Core Scaffold) |
|---|---|
| Target Compound Data | Saturated (9,10-dihydro) |
| Comparator Or Baseline | Flaccidinin: Unsaturated (aromatic/olefinic) |
| Quantified Difference | Qualitative difference in bond order (single vs. double); impacts molecular formula by 2 hydrogen atoms (C₁₆H₁₂O₅ vs. C₁₆H₁₀O₅). |
| Conditions | Structure elucidation via spectral analysis (UV, ¹H NMR, mass spectrometry) from Coelogyne flaccida extract [1]. |
Why This Matters
Procurement of the incorrect saturation state (e.g., substituting Flaccidinin for Oxoflaccidin) results in a different molecular entity with distinct physicochemical properties (including XlogP of 3.10 and TPSA of 76.00 Ų for Oxoflaccidin [2]), which can significantly alter chromatographic behavior, solubility, and target binding in downstream assays.
- [1] Majumder, P. L., & Maiti, D. C. (1989). Flaccidinin and oxoflaccidin, two phenanthrene derivatives of the orchid Coelogyne flaccida. Phytochemistry, 28(3), 887-890. View Source
- [2] PlantaE Database. Oxoflaccidin: Physicochemical Properties (TPSA, XlogP). View Source
